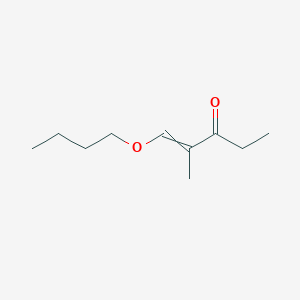
1-Butoxy-2-methylpent-1-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-2-methylpent-1-EN-3-one is an organic compound with the molecular formula C10H18O2 It is a colorless liquid known for its distinct chemical properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-2-methylpent-1-EN-3-one can be synthesized through several methods. One common approach involves the reaction of 2-methylpent-1-EN-3-one with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through esterification.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2-methylpent-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butoxy-2-methylpent-1-EN-3-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-butoxy-2-methylpent-1-EN-3-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving esterification, oxidation, and reduction reactions. The molecular targets include enzymes and receptors that facilitate these chemical transformations.
Comparison with Similar Compounds
- 2-Butoxy-2-methylpent-1-EN-3-one
- 1-Butoxy-3-methylpent-1-EN-3-one
- 1-Butoxy-2-methylhex-1-EN-3-one
Comparison: 1-Butoxy-2-methylpent-1-EN-3-one is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the position of the butoxy group and the double bond in the molecule influence its reactivity and interactions with other chemicals.
Properties
CAS No. |
189310-14-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-butoxy-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-12-8-9(3)10(11)5-2/h8H,4-7H2,1-3H3 |
InChI Key |
FMCASFFKQJFUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=C(C)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















